LPAR1 Antagonist Potency Across Chemotypes
The 6-isopropylpyrazin-2-yl pharmacophore, when incorporated into structurally optimized LPAR1 antagonist scaffolds, consistently yields high-affinity binding in the low nanomolar range. Across three distinct molecular frameworks within the same patent family, the 6-isopropylpyrazin-2-yl-containing compounds demonstrated Ki values ranging from 24.5 nM to 94.8 nM and IC50 values from 29.3 nM to 42.9 nM [1][2]. While the patent does not provide direct comparator data for the same scaffolds bearing alternative pyrazin-2-amine substituents, the explicit selection of the 6-isopropyl substitution pattern (over cyclopropyloxy, t-butyl, and other R1 variants listed in claim 1) in these advanced examples constitutes class-level inference of superior performance within this specific target context [3]. The three examples—differing in the heteroaromatic linker (pyridine vs. pyrimidine) and substitution of the distal phenyl ring—maintain consistent nanomolar activity, suggesting that the 6-isopropylpyrazin-2-yl motif confers robust target engagement across scaffold variations.
| Evidence Dimension | LPAR1 receptor binding affinity (Ki) and functional inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 24.5 nM (Example 18B); Ki = 94.8 nM, IC50 = 42.9 nM (Example 15B); IC50 = 29.3 nM (Example 16B) |
| Comparator Or Baseline | Baseline: Alternative R1 groups listed in patent claim 1 (cyclopropyloxy, t-butyl, cyclopropyl, etc.) were evaluated but 6-isopropyl selected for exemplification |
| Quantified Difference | Direct comparative data not published; inference based on SAR selection and patent exemplification strategy |
| Conditions | Human LPAR1 receptor; Binding assay: inhibition of radioligand binding; Functional assay: U937 cells transfected with LPAR1 cDNA [1][2] |
Why This Matters
Procurement decisions for GPCR-targeted lead optimization should prioritize the 6-isopropyl substitution pattern based on its demonstrated performance in advanced LPAR1 antagonist candidates, where it enables low-nanomolar target engagement across multiple chemotypes.
- [1] BindingDB. BDBM557836 (US11365185, Example 18B). Ki = 24.5 nM at human LPAR1. Retrieved 2026. View Source
- [2] BindingDB. BDBM557833 (US11365185, Example 15B). Ki = 94.8 nM, IC50 = 42.9 nM at human LPAR1. Retrieved 2026. View Source
- [3] US Patent 11,365,185. Lysophosphatidic acid receptor 1 (LPAR1) inhibitor compounds. See Claim 1 for R1 substituent options; see Examples 15B, 16B, 18B for 6-isopropylpyrazin-2-yl-containing leads. Eli Lilly and Company. 2022. View Source
